

Physicochemical Properties of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Cat. No.: B581314

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available physicochemical data for **Ethyl 3-amino-7-bromoquinoline-2-carboxylate**. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for this compound remains largely unavailable. Vendor information confirms its existence and commercial availability, but detailed characterization data is not provided. This document summarizes the foundational information that has been identified and provides context through the analysis of structurally related compounds.

Core Compound Identification

A summary of the basic identification and supplier-provided data for **Ethyl 3-amino-7-bromoquinoline-2-carboxylate** is presented in Table 1.

Table 1: Core Identification of **Ethyl 3-amino-7-bromoquinoline-2-carboxylate**

Property	Value	Source
CAS Number	1260807-99-5	BioOrganics[1]
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O ₂	BioOrganics[1]
Molecular Weight	327.23 g/mol	BioOrganics[1]
Purity	>98%	BioOrganics[1]
Appearance	No Data Available	BioOrganics[1]
Storage Condition	No Data Available	BioOrganics[1]

Experimental Data and Protocols

A thorough search for experimental data, including melting point, boiling point, solubility, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Ethyl 3-amino-7-bromoquinoline-2-carboxylate**, did not yield any specific published results. Consequently, detailed experimental protocols for the characterization of this specific molecule cannot be provided at this time.

Data on Structurally Related Compounds

To provide a frame of reference, physicochemical and computational data for several structurally similar quinoline derivatives are presented. These compounds share the core quinoline scaffold and functional groups, offering potential insights into the expected properties of the target molecule.

Ethyl 7-bromoquinoline-2-carboxylate

This isomer lacks the 3-amino group. Its properties are summarized in Table 2.

Table 2: Physicochemical Data for Ethyl 7-bromoquinoline-2-carboxylate

Property	Value	Source
CAS Number	1196153-95-3	ChemScene[2]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂	ChemScene[2]
Molecular Weight	280.12 g/mol	ChemScene[2]
Purity	≥98%	ChemScene[2]
Storage	4°C	ChemScene[2]
Topological Polar Surface Area (TPSA)	39.19 Å ²	ChemScene[2]
LogP	3.174	ChemScene[2]
Hydrogen Bond Acceptors	3	ChemScene[2]
Hydrogen Bond Donors	0	ChemScene[2]
Rotatable Bonds	2	ChemScene[2]

Ethyl 2-aminoquinoline-3-carboxylate

This structural analog lacks the 7-bromo substituent. Its properties are detailed in Table 3.

Table 3: Physicochemical Data for Ethyl 2-aminoquinoline-3-carboxylate

Property	Value	Source
CAS Number	36926-83-7	Kuujia.com[3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	Kuujia.com[3]
Molecular Weight	216.24 g/mol	Kuujia.com[3]
Boiling Point	348.9°C at 760 mmHg	Kuujia.com[3]
Density	1.2±0.1 g/cm ³	Kuujia.com[3]
Topological Polar Surface Area (TPSA)	65.2 Å ²	Kuujia.com[3]
XLogP3	2.6	Kuujia.com[3]
Hydrogen Bond Donor Count	2	Kuujia.com[3]
Hydrogen Bond Acceptor Count	4	Kuujia.com[3]

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This related compound features a hydroxyl group at the 4-position and lacks the 3-amino group. Its computed properties are listed in Table 4.

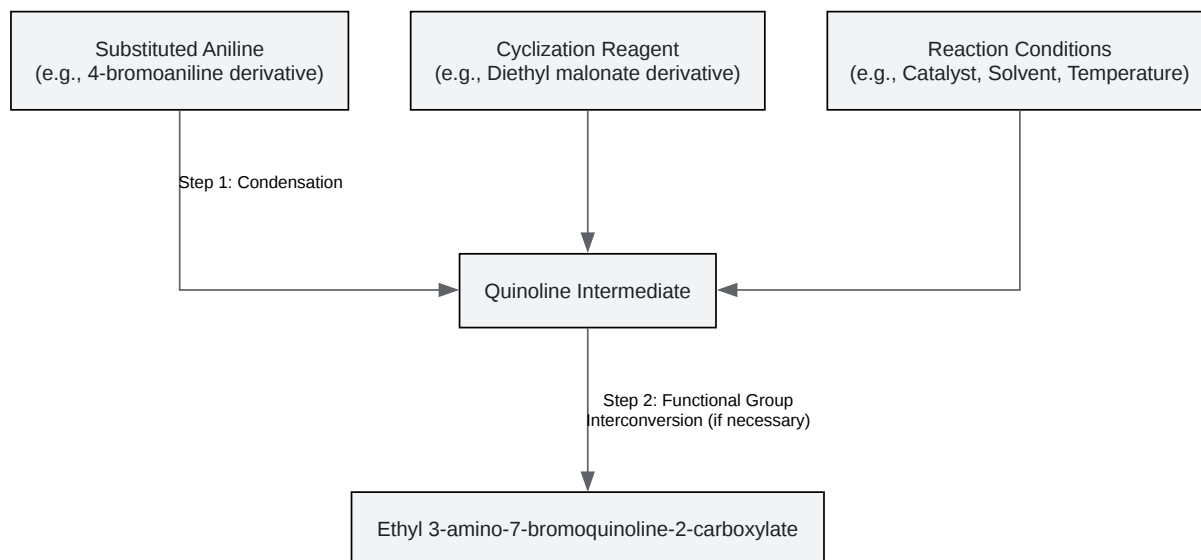
Table 4: Computed Physicochemical Properties for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Property	Value	Source
CAS Number	179943-57-8	PubChem[4]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	PubChem[4]
Molecular Weight	296.12 g/mol	PubChem[4]
Monoisotopic Mass	294.98441 Da	PubChem[4]
XLogP3	2.7	PubChem[4]
Topological Polar Surface Area (TPSA)	55.4 Å ²	PubChem[4]

Synthesis and Reactivity

Due to the absence of specific literature on the synthesis of **Ethyl 3-amino-7-bromoquinoline-2-carboxylate**, a detailed experimental workflow cannot be provided. However, the synthesis of quinoline derivatives often involves cyclization reactions. For instance, the synthesis of some quinoline-3-carboxylate derivatives has been achieved through reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolines with ethyl 2-cyano-3-phenylacrylates.[5]

A logical relationship for a generalized synthesis approach is depicted below.



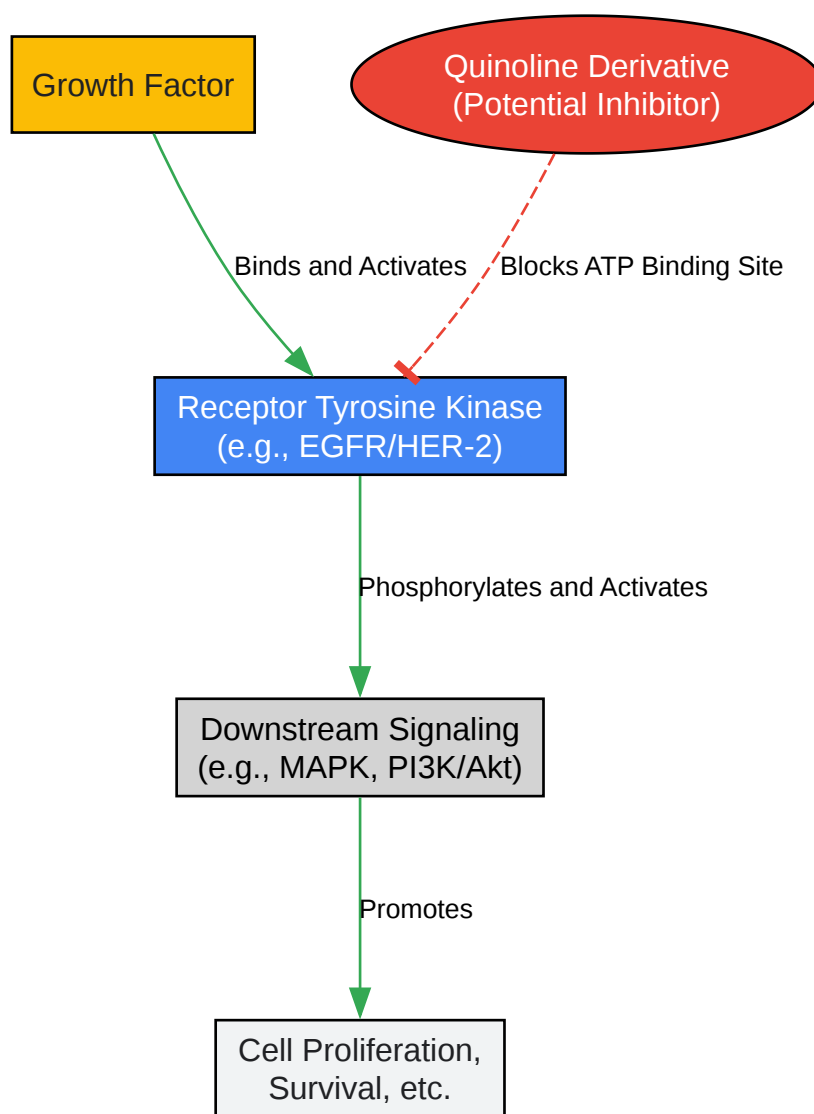
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Caption: Generalized synthetic logic for quinoline derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for **Ethyl 3-amino-7-bromoquinoline-2-carboxylate**. However, research on a different class of quinoline derivatives, specifically pyrano[3,2-c]quinoline-3-carboxylates, has identified them as dual inhibitors of EGFR and HER-2, which are key components in cell proliferation signaling pathways.[5] This suggests that the quinoline scaffold can be a valuable pharmacophore in the design of kinase inhibitors.

A simplified representation of a generic kinase inhibitor signaling pathway is provided below.



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Caption: Generic receptor tyrosine kinase inhibition pathway.

Conclusion

While **Ethyl 3-amino-7-bromoquinoline-2-carboxylate** is a commercially available compound, its physicochemical properties have not been extensively characterized in publicly accessible literature. This guide provides the foundational identification of the molecule and offers context by presenting data on structurally related compounds. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound. Researchers working with this molecule are encouraged to perform their own characterization and to publish their findings to contribute to the collective scientific knowledge.

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